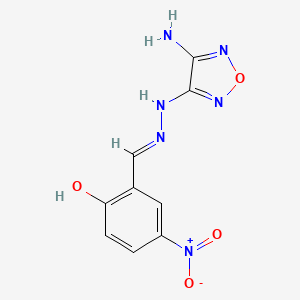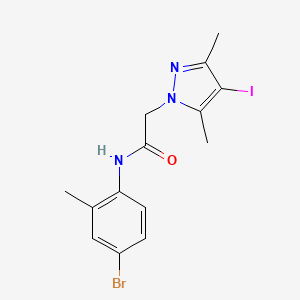![molecular formula C21H28N2O B5972248 N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5972248.png)
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, also known as MEAI, is a novel psychoactive compound that has recently gained attention in the scientific community. This compound belongs to the family of phenethylamines and has been found to exhibit stimulating effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulating effects of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine are similar to those of other psychoactive compounds. N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria and increased energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine in lab experiments is its ability to produce consistent and predictable results. However, one limitation is the lack of information on its long-term effects and potential toxicity.
Direcciones Futuras
There are several future directions for research on N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to investigate its safety and efficacy for this use. Another area of research could focus on the long-term effects of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine on the brain and body. Additionally, studies could investigate the potential for N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine to be used as a performance-enhancing drug.
Métodos De Síntesis
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine involves the reaction of 2-(1H-indol-3-yl)ethanamine with 4-methyl-4-(5-methyl-2-furyl)-2-pentanone in the presence of a reducing agent such as sodium borohydride. The reaction yields N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine as a white crystalline powder with a melting point of 126-128°C.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to exhibit stimulating effects similar to other psychoactive compounds such as amphetamines and cathinones. N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been used in studies to investigate its potential as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-15(13-21(3,4)20-10-9-16(2)24-20)22-12-11-17-14-23-19-8-6-5-7-18(17)19/h5-10,14-15,22-23H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUHJAXPBYMOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)

![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)



![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5972232.png)
![2,4,6-trinitrophenol - [3-(9-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propyl]amine (1:1)](/img/structure/B5972237.png)
methanone](/img/structure/B5972244.png)
![5-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5972253.png)